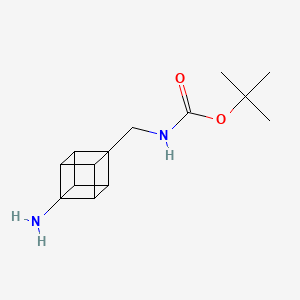

tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

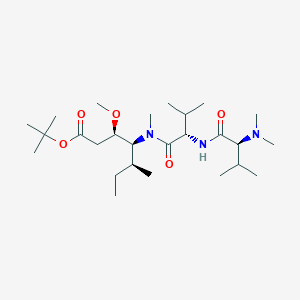

Tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate, also known as TACCB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TACCB is a carbamate derivative of cubane, a hydrocarbon consisting of eight carbon atoms arranged at the corners of a cube. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), showcasing its role in drug development (Zhao et al., 2017).

Intramolecular Hydrogen Bond Analysis : The carbamate derivative, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, has been structurally characterized, revealing insights into intramolecular hydrogen bonds and their role in three-dimensional molecular architecture (Das et al., 2016).

Crystallographic Studies : Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate contribute to understanding the crystal structures of carbamates, emphasizing the importance of hydrogen and halogen bonds (Baillargeon et al., 2017).

Photocatalytic Applications : Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate highlights its application in photocatalyzed protocols for assembling a range of 3-aminochromones (Wang et al., 2022).

Applications in Asymmetric Synthesis : Research on tert-butyl ((1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate demonstrates its use in asymmetric Mannich reactions, crucial for synthesizing chiral compounds (Yang et al., 2009).

Role in Protease Inhibitor Synthesis : Enantioselective syntheses of tert-butyl derivatives highlight their potential as building blocks for novel protease inhibitors, emphasizing their pharmaceutical significance (Ghosh et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-aminocuban-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-4-13-5-8-6(13)10-7(13)9(5)14(8,10)15/h5-10H,4,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPVONVFDCNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

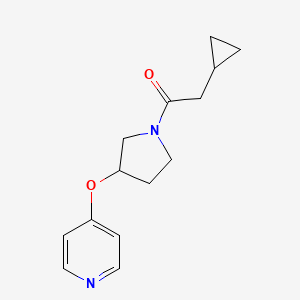

![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)

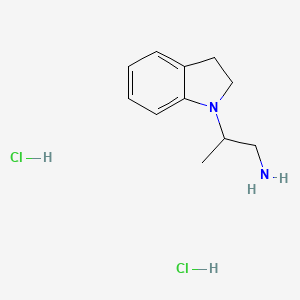

![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)

![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)